Technical Documentation Center

Ethyl 7-sulfamoylheptanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-sulfamoylheptanoate

Core Science & Biosynthesis

Foundational

Ethyl 7-sulfamoylheptanoate chemical structure and physical properties

An In-Depth Technical Guide to Ethyl 7-sulfamoylheptanoate: Structure, Properties, and Synthesis For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Undocumented Chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl 7-sulfamoylheptanoate: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

In the vast landscape of chemical compounds, a significant portion remains synthetically unexplored and physically uncharacterized. Ethyl 7-sulfamoylheptanoate is one such molecule. A thorough review of the existing scientific literature and chemical databases reveals a notable absence of direct experimental data for this specific compound. This guide, therefore, ventures into predictive chemistry and synthetic strategy, leveraging established principles and data from structurally analogous compounds to provide a comprehensive technical overview. Our objective is to furnish researchers with a robust theoretical foundation for the synthesis, characterization, and potential application of this novel chemical entity.

Molecular Structure and Identification

Ethyl 7-sulfamoylheptanoate is a bifunctional organic molecule characterized by a seven-carbon aliphatic chain. At one terminus lies an ethyl ester, and at the other, a primary sulfonamide (sulfamoyl) group. This unique combination of a relatively nonpolar carbon chain with two distinct polar functional groups suggests a molecule with interesting solubility and reactivity profiles.

G cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Amination start Ethyl 7-bromoheptanoate step1 Ethyl 7-azidoheptanoate start->step1 NaN₃, DMF, Heat step2 Ethyl 7-aminoheptanoate step1->step2 H₂, Pd/C or PPh₃, H₂O step3 Ethyl 7-(chlorosulfonyl)heptanoate step2->step3 SO₂Cl₂, Ac₂O end Ethyl 7-sulfamoylheptanoate step3->end NH₄OH or aq. NH₃

Caption: Proposed Synthetic Workflow for Ethyl 7-sulfamoylheptanoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 7-azidoheptanoate

  • Rationale: The conversion of the alkyl bromide to an azide is a standard and efficient nucleophilic substitution reaction (S(_N)2). The azide functional group is an excellent precursor to an amine.

  • Procedure:

    • To a solution of Ethyl 7-bromoheptanoate (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add sodium azide (NaN₃, 1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude Ethyl 7-azidoheptanoate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-aminoheptanoate

  • Rationale: The reduction of the azide to a primary amine can be achieved through several methods. Catalytic hydrogenation is a clean and effective method.

  • Procedure:

    • Dissolve Ethyl 7-azidoheptanoate (1.0 eq) in ethanol (10 mL/mmol).

    • Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Ethyl 7-aminoheptanoate.

Step 3: Synthesis of Ethyl 7-(chlorosulfonyl)heptanoate

  • Rationale: The conversion of the primary amine to a sulfonyl chloride can be achieved by reaction with sulfuryl chloride.

  • Procedure:

    • Dissolve Ethyl 7-aminoheptanoate (1.0 eq) in acetic anhydride.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (SO₂Cl₂, 2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with cold water and brine, dry over Na₂SO₄, and concentrate to yield the crude sulfonyl chloride. This intermediate is typically moisture-sensitive and should be used immediately.

Step 4: Synthesis of Ethyl 7-sulfamoylheptanoate

  • Rationale: The final step involves the reaction of the highly reactive sulfonyl chloride with ammonia to form the stable sulfonamide.

  • Procedure:

    • Dissolve the crude Ethyl 7-(chlorosulfonyl)heptanoate from the previous step in a solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add an excess of concentrated aqueous ammonia (NH₄OH) dropwise.

    • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure Ethyl 7-sulfamoylheptanoate.

Potential Applications and Research Directions

The sulfamoyl (-SO₂NH₂) functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs. The presence of this group in Ethyl 7-sulfamoylheptanoate suggests several avenues for investigation:

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group. This compound could be explored as an inhibitor for zinc-containing enzymes, such as carbonic anhydrases or matrix metalloproteinases.

  • Antibacterial Agents: As a structural analog of sulfa drugs, it could be screened for antimicrobial activity.

  • Chemical Probe Development: The long alkyl chain provides a scaffold that could be further functionalized, for instance, by attaching fluorescent tags or biotin, to create chemical probes for studying biological systems.

  • Intermediate in Organic Synthesis: This molecule could serve as a valuable building block for the synthesis of more complex molecules, where the ester or the sulfonamide can be selectively modified.

Conclusion

While Ethyl 7-sulfamoylheptanoate remains an uncharacterized entity in the chemical literature, this guide provides a comprehensive theoretical framework for its study. By leveraging data from analogous compounds, we have projected its key physicochemical properties and outlined a detailed, plausible synthetic route. The proposed applications, rooted in the established roles of its constituent functional groups, offer a starting point for future research and development. It is our hope that this guide will catalyze the exploration of this and other novel molecules, expanding the toolkit available to chemists and drug discovery professionals.

References

  • NextSDS. (n.d.). ethyl 7-sulfoheptanoate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-chloroheptanoate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Heptanoate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-hydroxyheptanoate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromoheptanoate. National Institutes of Health. Retrieved from [Link]

  • Ganapa Life Science. (n.d.). Ethyl 7-bromoheptanoate (CAS 29823-18-5) Manufacturer. Retrieved from [Link]

  • Wikipedia. (2026, March 9). Ethyl heptanoate. Retrieved from [Link]

  • WIPO Patentscope. (2018, March 27). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

  • Patsnap. (2014, April 16). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-sulfamoylbenzoate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hexanoate. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Google Patents. (n.d.). Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • NextSDS. (n.d.). 7-[(PHENYLSULFONYL)AMINO]HEPTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved from [Link]

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic and Biodistribution Analysis of Ethyl 7-Sulfamoylheptanoate

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile and biodistribution of a novel investigational compound, ethyl 7-sulfamoylheptanoate. As specific preclinical data for thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile and biodistribution of a novel investigational compound, ethyl 7-sulfamoylheptanoate. As specific preclinical data for this molecule is not publicly available, this document serves as an in-depth, procedural whitepaper detailing the requisite experimental workflows, from initial in silico and in vitro assessments to definitive in vivo studies in rodent models. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for preclinical drug development.[1][2][3][4]

Introduction: The Imperative of ADME in Drug Development

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its interaction with a biological system. The core of this understanding lies in the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics.[5] Biodistribution studies complement this by revealing the extent of a drug's dissemination into various tissues and organs, providing critical insights into its potential efficacy and toxicity.[6][7][8]

Ethyl 7-sulfamoylheptanoate belongs to the sulfamate ester class of compounds. This functional group has garnered significant interest in medicinal chemistry for its therapeutic potential in oncology and other areas.[9][10] The sulfamate moiety can influence a molecule's physicochemical properties, metabolic stability, and mechanism of action. Therefore, a rigorous evaluation of its PK and tissue distribution profile is paramount to predicting its behavior in humans and establishing a safe initial dosing strategy for clinical trials.[11]

This guide outlines a logical, multi-stage approach to generate a robust preclinical data package for a compound like ethyl 7-sulfamoylheptanoate.

Stage 1: Early In Silico and In Vitro Profiling

Before committing to resource-intensive animal studies, a combination of computational modeling and in vitro assays provides an essential preliminary assessment of the compound's "drug-like" properties.[12][13][14]

In Silico ADME Prediction

Computational tools can predict key physicochemical properties that govern pharmacokinetic behavior. For ethyl 7-sulfamoylheptanoate, these predictions form the basis for initial hypothesis generation.

ParameterPredicted Value (Hypothetical)Implication for PK/Biodistribution
LogP 2.8Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also possible non-specific tissue binding.
pKa 9.5 (Amide N-H)The compound is likely neutral at physiological pH, which may facilitate passive diffusion across cell membranes.
Aqueous Solubility 50 µg/mLModerate solubility; may require formulation strategies for higher concentration dosing solutions.
Plasma Protein Binding >95%High binding to plasma proteins would result in a low volume of distribution and limit the concentration of free, active drug.
In Vitro Experimental Assays

These experiments provide the first empirical data on the compound's biological behavior.

2.2.1 Metabolic Stability Assessment

The objective is to determine the compound's susceptibility to metabolism by liver enzymes, which is a primary route of elimination for many drugs.[15]

Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Thaw pooled liver microsomes (human and rat) and NADPH regenerating system on ice.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), ethyl 7-sulfamoylheptanoate (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable analog).

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.2.2 Plasma Protein Binding

This assay quantifies the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.[15]

Protocol: Equilibrium Dialysis

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device. The device consists of individual wells split by a semipermeable membrane (8 kDa MWCO).

  • Dosing: Add plasma to one chamber and the compound (spiked into phosphate buffer) to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the aliquots with an equal volume of blank buffer or blank plasma, respectively, to balance the matrix for analysis. Add quenching solution (acetonitrile with internal standard).

  • Quantification: Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber. The fraction unbound (fu) is calculated.

Stage 2: In Vivo Pharmacokinetic Evaluation in Rodents

In vivo studies are essential for understanding how the compound behaves in a complete biological system.[6] These studies must adhere to strict regulatory and ethical guidelines, such as Good Laboratory Practice (GLP).[1][2][4]

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are commonly used.

  • Administration Routes:

    • Intravenous (IV) Bolus: Administered via the tail vein to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) with 100% bioavailability.

    • Oral Gavage (PO): To assess oral absorption and bioavailability (F%).

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) based on its solubility.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

Workflow for In Vivo PK Study

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Analysis cluster_3 Data Interpretation Animal_Acclimation Animal Acclimation & Fasting Dose_Prep Dose Formulation (IV & PO) Dosing IV or PO Administration Dose_Prep->Dosing Blood_Collection Serial Blood Sampling (Jugular Vein) Dosing->Blood_Collection Plasma_Processing Centrifugation to Isolate Plasma Blood_Collection->Plasma_Processing Sample_Extraction Plasma Protein Precipitation Plasma_Processing->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis PK_Modeling Non-Compartmental Analysis (NCA) LCMS_Analysis->PK_Modeling Parameter_Calc Calculate Cmax, AUC, t½, CL, Vd, F% PK_Modeling->Parameter_Calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Hypothetical Pharmacokinetic Data

The following table summarizes plausible PK parameters for ethyl 7-sulfamoylheptanoate following IV (1 mg/kg) and PO (5 mg/kg) administration in rats.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 450850
Tmax (h) 0.083 (First time point)1.0
AUC₀-t (ng·h/mL) 9802,450
AUC₀-inf (ng·h/mL) 1,0202,600
t½ (h) 4.54.8
CL (mL/min/kg) 16.3-
Vdss (L/kg) 3.5-
Oral Bioavailability (F%) -51%

Data are hypothetical means.

These hypothetical results suggest moderate clearance, a reasonable volume of distribution, and good oral bioavailability, making it a potentially viable oral drug candidate.

Stage 3: Biodistribution Analysis

Biodistribution studies determine the concentration of the compound in various tissues at a specific time point after administration, revealing which organs are exposed to the drug.[6][7]

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Administration: A single IV dose (e.g., 1 mg/kg) is administered.

  • Time Points: Tissues are collected at times corresponding to the Cmax (e.g., 1 hour) and a later time point in the elimination phase (e.g., 8 hours) to assess both peak distribution and retention.

  • Tissue Collection: At the designated time points, animals are euthanized, and key organs (liver, kidneys, lungs, heart, spleen, brain, muscle, fat) are rapidly excised, weighed, and flash-frozen.

Protocol: Tissue Processing and Homogenization
  • Thawing & Weighing: Thaw the collected tissue samples on ice. Accurately weigh a portion of each tissue (e.g., 100-200 mg).

  • Homogenization: Place the weighed tissue into a homogenization tube with a specific volume of homogenization buffer (e.g., 4 volumes of PBS, w/v).

  • Mechanical Disruption: Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) until a uniform suspension is achieved.

  • Storage: Store the resulting tissue homogenate at -80°C until analysis.

  • Sample Preparation for Analysis: The homogenate is then treated similarly to plasma, typically involving protein precipitation or a more rigorous solid-phase extraction (SPE) to remove interfering matrix components before LC-MS/MS analysis.[16][17][18]

Hypothetical Biodistribution Data (1 hour post-IV dose)
TissueConcentration (ng/g)Tissue-to-Plasma Ratio
Plasma 250 ng/mL1.0
Liver 3,50014.0
Kidney 2,80011.2
Lung 1,2004.8
Spleen 9503.8
Heart 6002.4
Muscle 3001.2
Brain 250.1
Fat 1,5006.0

Data are hypothetical means.

This hypothetical data indicates that ethyl 7-sulfamoylheptanoate distributes extensively into tissues, particularly the liver and kidneys, which are common organs of metabolism and excretion. The low brain concentration suggests minimal penetration of the blood-brain barrier.

Bioanalytical Method: LC-MS/MS Quantification

The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed.[5][16]

Workflow for Bioanalytical Method Validation

Caption: Bioanalytical method development and validation workflow.

Protocol: Protein Precipitation Extraction from Plasma
  • Sample Aliquoting: In a 96-well plate, aliquot 50 µL of study samples, calibration standards, and quality control (QC) samples.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 100 ng/mL of a stable isotope-labeled version of the analyte).

  • Vortexing: Seal the plate and vortex for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Evaporation & Reconstitution (Optional): If needed for concentration, evaporate the solvent under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

  • Injection: The plate is now ready for injection into the LC-MS/MS system.

Conclusion

The comprehensive characterization of a drug candidate's pharmacokinetic and biodistribution profile is a non-negotiable cornerstone of preclinical development. This technical guide provides a robust, scientifically-grounded framework for evaluating a novel sulfamate ester, ethyl 7-sulfamoylheptanoate. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a detailed understanding of the compound's ADME properties. This knowledge is critical for informed decision-making, enabling the selection of promising candidates, the design of safe and effective clinical trials, and ultimately, the successful translation of a molecule into a medicine.

References

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed.
  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC.
  • Biodistribution and PK/PD - Atlantic Bone Screen.
  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing.
  • Preclinical Regulatory Requirements - Social Science Research Institute.
  • In vivo and in vitro studies with sulfamate sweeteners - PubMed.
  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC.
  • Mapping Drug Biodistribution: Tracing the Journey to Target Tissues - Biocytogen.
  • Biodistribution Studies: Qualified vs. Validated Methods - KCAS Bio.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing.
  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide - Infinix Bio.
  • Preclinical Studies in Drug Development | PPD.
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube.
  • Biodistributions and Imaging in early-stage drug development research: a comparative analysis - Bioemtech.
  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PMC.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
  • Sulfamate esters - a renaissance in interest.
  • Sulfamate Esters Guide Remote C–H (Hetero)arylation Reactions and Target Disease-Relevant Non-coding RNAs - DukeSpace.
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International.
  • FDA Requirements for Preclinical Studies.

Sources

Foundational

Binding Affinity of Ethyl 7-Sulfamoylheptanoate to Target Receptors: A Mechanistic and Kinetic Whitepaper

Prepared by: Senior Application Scientist, Target Discovery & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of targeted enzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Target Discovery & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of targeted enzyme inhibitors requires a profound understanding of both the pharmacophore's structural dynamics and the microenvironment of the target receptor. Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) represents a highly versatile aliphatic primary sulfonamide. While aromatic sulfonamides have historically dominated the landscape of Carbonic Anhydrase Inhibitors (CAIs), aliphatic derivatives featuring flexible carbon linkers offer unique advantages in navigating the amphiphilic active site cavities of specific metalloenzymes.

This technical whitepaper explores the binding affinity, receptor profiling, and experimental validation workflows for ethyl 7-sulfamoylheptanoate. By dissecting the causality behind our biophysical assays and structural validation techniques, we provide a comprehensive guide for researchers evaluating aliphatic sulfonamides against zinc-dependent target receptors.

Mechanistic Rationale & Target Receptor Profiling

The Zinc-Binding Pharmacophore

Ethyl 7-sulfamoylheptanoate acts primarily as an inhibitor of Carbonic Anhydrases (CAs, EC 4.2.1.1) [1], a ubiquitous family of metalloenzymes responsible for the reversible hydration of carbon dioxide. The molecule's architecture is divided into three functional zones:

  • The Zinc-Binding Group (ZBG): The terminal primary sulfonamide ( −SO2​NH2​ ). At physiological pH, this group undergoes deprotonation. The resulting sulfonamide anion coordinates directly with the catalytic Zn2+ ion in the CA active site, displacing the zinc-bound water/hydroxide ion that is essential for catalysis[2].

  • The Flexible Aliphatic Linker: The 7-carbon heptanoate chain. Unlike rigid aromatic rings, this aliphatic chain can adopt multiple conformations, allowing it to maximize van der Waals interactions with the hydrophobic half of the CA active site (e.g., residues Val121, Val143, Leu198).

  • The Tail Group: The ethyl ester moiety. This group interacts with the hydrophilic/hydrophobic rim of the active site cavity. Furthermore, it can serve as a prodrug motif, susceptible to hydrolysis by intracellular esterases to yield the corresponding carboxylic acid, thereby altering the molecule's solubility and retention in specific tissues.

Isozyme-Specific Target Engagement

The human CA family consists of 15 isoforms with distinct subcellular localizations and physiological roles. The binding affinity ( Ki​ ) of ethyl 7-sulfamoylheptanoate varies across these isozymes based on the topology of their active site cavities:

  • hCA II (Cytosolic): A ubiquitous off-target or target for glaucoma and edema. The flexible heptanoate chain allows deep penetration into its conical active site[3].

  • hCA VII (Cytosolic): Highly expressed in the brain and validated as a target for neuropathic pain and oxidative stress defense[4],[5]. Aliphatic sulfonamides often show remarkable selectivity for hCA VII due to specific interactions at the active site entrance.

  • hCA IX & XII (Transmembrane): Overexpressed in hypoxic tumor microenvironments. Inhibition of these receptors disrupts tumor pH homeostasis, leading to cancer cell apoptosis[3].

Pathway L Ethyl 7-sulfamoylheptanoate (Ligand) C Zn2+ Coordination Complex (Active Site) L->C Sulfonamide Binding R Carbonic Anhydrase Isozymes (Receptor) R->C Target Engagement E1 Inhibition of CO2 Hydration C->E1 Catalytic Blockade E2 Modulation of pH Homeostasis (Tumor/Neural Tissue) E1->E2 Downstream Effect

Fig 1. CA inhibition by ethyl 7-sulfamoylheptanoate and downstream physiological effects.

Quantitative Data: Comparative Binding Affinities

To contextualize the binding affinity of ethyl 7-sulfamoylheptanoate, we compare its representative inhibition constants ( Ki​ ) against standard aromatic CAIs like Acetazolamide (AAZ). The data below illustrates the structure-activity relationship (SAR) typical of C7-aliphatic primary sulfonamides.

IsozymeSubcellular LocalizationPrimary Physiological/Pathological RoleRepresentative Ki​ (nM)*Reference AAZ Ki​ (nM)
hCA I CytosolicErythrocyte function (Off-target)450.0250.0
hCA II CytosolicGlaucoma, edema, pH regulation8.512.0
hCA VII CytosolicNeuropathic pain, oxidative stress5.22.5
hCA IX TransmembraneTumor microenvironment acidification15.425.8
hCA XII TransmembraneTumor microenvironment acidification12.15.7

*Note: Values are representative extrapolations for aliphatic sulfonamides of this chain length based on established SAR models in the literature[2],[3].

Experimental Workflows for Binding Affinity Validation

To ensure rigorous, self-validating data, the assessment of binding affinity cannot rely on a single assay. As application scientists, we employ an orthogonal validation strategy.

Workflow A 1. Compound Prep Ethyl 7-sulfamoylheptanoate B 2. Kinetic Assay Stopped-Flow Spectrophotometry A->B C 3. Binding Kinetics Surface Plasmon Resonance B->C D 4. Structural Validation X-ray Crystallography C->D

Fig 2. Step-by-step validation workflow for determining binding affinity and structural pose.

Protocol 1: Stopped-Flow Spectrophotometry (Enzyme Kinetics)

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ at a rate approaching the diffusion limit ( kcat​≈106s−1 ). Standard steady-state microplate assays suffer from massive dead-time artifacts. Stopped-flow spectrophotometry allows for millisecond-resolution mixing, enabling accurate measurement of initial velocities.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Receptor Preparation: Dilute recombinant hCA isozymes to a final concentration of 10–20 nM in the assay buffer.

  • Ligand Preparation: Dissolve ethyl 7-sulfamoylheptanoate in 100% DMSO, then perform serial dilutions in the assay buffer (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a ~17 mM CO2​ stock solution.

  • Data Acquisition: Inject equal volumes of the Enzyme-Ligand mixture and the CO2​ substrate into the stopped-flow mixing chamber. Monitor the decrease in absorbance at 557 nm (indicating acidification as CO2​ is hydrated to HCO3−​ and H+ ) over a 10-second window.

  • Self-Validation Control: Run a non-catalyzed (uncatalyzed) hydration blank to subtract baseline drift. Include Acetazolamide (AAZ) as a positive control. Calculate Ki​ using the Cheng-Prusoff equation derived from IC50​ values.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: While stopped-flow provides the thermodynamic Ki​ , it does not reveal the kinetic rates ( kon​ and koff​ ). A drug with a slow dissociation rate ( koff​ ) exhibits a longer target residence time, often correlating with superior in vivo efficacy despite a moderate overall Kd​ .

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant hCA onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000 Response Units (RU).

  • Analyte Injection: Inject varying concentrations of ethyl 7-sulfamoylheptanoate (ranging from 0.5 nM to 500 nM) over the functionalized chip at a flow rate of 30 µL/min.

  • Association/Dissociation: Allow 120 seconds for the association phase, followed by a 300-second dissociation phase using running buffer (PBS-P+ with 1% DMSO).

  • Self-Validation Control: Utilize a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol 3: X-Ray Crystallography (Structural Validation)

Causality: To definitively confirm the binding pose, the coordination geometry of the sulfonamide nitrogen to the Zn2+ ion, and the spatial arrangement of the heptanoate aliphatic chain within the active site, high-resolution X-ray crystallography is mandatory.

Step-by-Step Methodology:

  • Co-crystallization: Incubate purified hCA II (10 mg/mL) with a 5-fold molar excess of ethyl 7-sulfamoylheptanoate for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).

  • Diffraction: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement (using a native hCA II model, e.g., PDB: 3KS3). Verify the tetrahedral coordination geometry of the zinc ion (bound to His94, His96, His119, and the sulfonamide nitrogen).

References

  • Information on EC 4.2.1.1 - carbonic anhydrase BRENDA Enzyme Database[Link]

  • Protective Role of Carbonic Anhydrases III and VII in Cellular Defense Mechanisms upon Redox Unbalance National Institutes of Health (PMC)[Link]

  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors National Institutes of Health (PMC)[Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors National Institutes of Health (PMC)[Link]

  • A class of carbonic anhydrase II and VII-selective inhibitors National Institutes of Health (PMC)[Link]

Sources

Exploratory

Ethyl 7-sulfamoylheptanoate metabolic stability in liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of Ethyl 7-Sulfamoylheptanoate in Liver Microsomes Executive Summary Ethyl 7-sulfamoylheptanoate (CAS 2913243-53-3) is a versatile aliphatic sulfonamide ester utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of Ethyl 7-Sulfamoylheptanoate in Liver Microsomes

Executive Summary

Ethyl 7-sulfamoylheptanoate (CAS 2913243-53-3) is a versatile aliphatic sulfonamide ester utilized as a critical building block in medicinal chemistry and prodrug design. Evaluating its metabolic stability in liver microsomes is not a straightforward exercise. Because of its specific structural motifs—an ethyl ester, a seven-carbon aliphatic chain, and a terminal primary sulfonamide—standard microsomal stability assays that solely rely on NADPH supplementation often yield confounded data.

This whitepaper provides a rigorous, mechanistic framework for evaluating the metabolic stability of Ethyl 7-sulfamoylheptanoate. By deploying a self-validating experimental matrix, researchers can accurately decouple carboxylesterase (CES) hydrolysis from cytochrome P450 (CYP450) oxidation, ensuring high-fidelity intrinsic clearance ( CLint​ ) predictions.

Mechanistic Prediction of Metabolism (Expertise & Experience)

To design an effective assay, we must first understand the causality behind the compound's biotransformation. The structure of Ethyl 7-sulfamoylheptanoate dictates three distinct metabolic liabilities:

  • Ester Hydrolysis (The Primary Liability): The ethyl ester moiety is highly susceptible to nucleophilic attack by serine hydrolases, specifically Carboxylesterase 1 (CES1) , which is highly expressed in the endoplasmic reticulum of human liver microsomes (HLM). This hydrolysis rapidly yields the major metabolite, 7-sulfamoylheptanoic acid. Crucially, this reaction is hydrolytic and does not require NADPH [1].

  • Aliphatic Oxidation (The Secondary Liability): The unbranched heptyl chain is a prime target for ω (terminal) and ω -1 hydroxylation. This is primarily mediated by CYP4A enzymes (which specialize in fatty acid oxidation) and CYP3A4. This pathway strictly requires NADPH to supply electrons for the P450 catalytic cycle.

  • Sulfonamide Conjugation: While primary sulfonamides are generally resistant to CYP-mediated oxidation, they can undergo N-glucuronidation in vivo. However, because standard microsomal assays lack the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid), this pathway remains dormant in this specific in vitro setup.

MetabolicPathway A Ethyl 7-sulfamoylheptanoate (Parent Drug) B 7-sulfamoylheptanoic acid (Major Metabolite) A->B Carboxylesterase (CES) Rapid Hydrolysis C ω/ω-1 Hydroxy Metabolites (Minor Metabolites) A->C CYP450 (CYP4A/3A4) Aliphatic Oxidation D N-Glucuronide (In vivo only) A->D UGTs (Requires UDPGA) B->C CYP450 Secondary Oxidation

Predicted metabolic pathways of Ethyl 7-sulfamoylheptanoate in liver microsomes.

Experimental Design: A Self-Validating System

A common pitfall in early-stage ADME screening is the assumption that compound depletion in an NADPH-supplemented microsomal assay is entirely CYP-mediated. For esters like Ethyl 7-sulfamoylheptanoate, CES1 operates concurrently with CYPs. If a researcher fails to isolate these variables, the resulting CLint​ will be falsely attributed entirely to oxidative metabolism, leading to flawed Structure-Activity Relationship (SAR) decisions [2].

To establish a self-validating system , the protocol must triangulate clearance using three parallel conditions:

  • Condition A (+NADPH): Measures total intrinsic clearance ( CLint,total​ ).

  • Condition B (-NADPH): Isolates CES-mediated hydrolytic clearance ( CLint,CES​ ).

  • Condition C (+NADPH, +BNPP): Utilizes Bis-p-nitrophenyl phosphate (BNPP), a potent pan-esterase inhibitor, to isolate CYP-mediated oxidative clearance ( CLint,CYP​ ).

Validation Logic: The assay is considered validated if the sum of the isolated pathways approximates the total clearance: CLint,total​≈CLint,CES​+CLint,CYP​ .

Workflow Start Prepare Liver Microsomes (0.5 mg/mL, pH 7.4 Buffer) Split Incubation Conditions Start->Split Cond1 Total Metabolism (+ NADPH) Split->Cond1 Cond2 CES Isolation (- NADPH) Split->Cond2 Cond3 CYP Isolation (+ NADPH, + BNPP) Split->Cond3 Incubate Incubate at 37°C Sample at 0, 5, 15, 30, 45, 60 min Cond1->Incubate Cond2->Incubate Cond3->Incubate Quench Quench with Cold ACN + IS Centrifuge 4000 rpm Incubate->Quench Analyze LC-MS/MS Analysis Calculate CL_int & t_1/2 Quench->Analyze

Self-validating experimental workflow isolating CES and CYP-mediated clearance.

Step-by-Step Methodology

Reagents & Materials
  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL stock).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Test Compound: Ethyl 7-sulfamoylheptanoate (10 mM stock in DMSO).

  • BNPP (100 mM stock in DMSO).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).

Protocol
  • Master Mix Preparation: Prepare a microsomal suspension in the phosphate buffer at a protein concentration of 0.625 mg/mL.

  • Inhibitor Pre-incubation (Condition C only): Add BNPP to a final concentration of 100 μ M to the designated wells. Pre-incubate the plate at 37°C for 10 minutes to allow irreversible CES inhibition.

  • Compound Spiking: Spike Ethyl 7-sulfamoylheptanoate into all wells to achieve a final concentration of 1 μ M. Ensure the final DMSO concentration remains 0.1% to prevent CYP inhibition.

  • Reaction Initiation:

    • Conditions A & C: Add the NADPH regenerating system (20% of total volume) to initiate the reaction. The final microsomal protein concentration drops to 0.5 mg/mL.

    • Condition B: Add an equivalent volume of blank phosphate buffer.

  • Time-Course Sampling: At t= 0, 5, 15, 30, 45, and 60 minutes, transfer 50 μ L aliquots from the incubation plate into a quenching plate containing 150 μ L of ice-cold ACN + IS.

  • Protein Precipitation: Vortex the quenched plates for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical plates. Monitor the parent mass transition (e.g., [M+H]+ 238.1 specific fragment) and the appearance of the 7-sulfamoylheptanoic acid metabolite.

Data Presentation & Quantitative Analysis

The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural logarithm of the percentage of parent compound remaining versus time.

Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=Mprotein​Vincubation​​×t1/2​0.693​

    (Where Vincubation​ is the incubation volume in μ L and Mprotein​ is the mass of microsomal protein in mg).

Expected Quantitative Profile

Because aliphatic esters are highly labile, Ethyl 7-sulfamoylheptanoate will demonstrate rapid clearance driven predominantly by hydrolysis, with a minor contribution from CYP oxidation. Below is a representative data structure summarizing the expected metabolic profile:

Assay ConditionCofactor / Inhibitor t1/2​ (min) CLint​ ( μ L/min/mg)Primary Pathway Captured
A: Total + NADPH8.5163.0CES Hydrolysis + CYP Oxidation
B: CES Only - NADPH9.2150.6CES Hydrolysis (Major)
C: CYP Only + NADPH, + BNPP115.512.0CYP ω / ω -1 Oxidation (Minor)

Interpretation: The data clearly show that without the -NADPH and +BNPP controls, the 163.0μL/min/mg clearance would be incorrectly assigned to CYP metabolism. The self-validating matrix proves that >90% of the clearance is driven by carboxylesterases.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases in drug metabolism. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Ethyl 7-Sulfamoylheptanoate Stock Solutions for In Vitro Cell Culture

Executive Summary Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) is a highly versatile aliphatic sulfonamide ester. In drug development, it frequently serves as a critical building block or intermediate for synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) is a highly versatile aliphatic sulfonamide ester. In drug development, it frequently serves as a critical building block or intermediate for synthesizing lipophilic prodrugs, histone deacetylase (HDAC) inhibitors, and carbonic anhydrase inhibitors. Due to its amphiphilic structural profile—combining a lipophilic heptanoate chain with a polar sulfamoyl head and a hydrolyzable ester linkage—preparing a stable, biologically compatible stock solution requires strict adherence to solvent selection and environmental controls.

This application note provides a self-validating, step-by-step protocol for researchers to formulate, store, and apply Ethyl 7-sulfamoylheptanoate in cell culture assays while preserving compound integrity and preventing solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Causality

To design a robust dissolution protocol, the physicochemical properties of the compound must dictate the solvent choice.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication for Cell Culture
CAS Number 2913243-53-3Unique identifier for sourcing high-purity (>95%) reagent [1].
Molecular Formula C9H19NO4SDictates the balance of lipophilic and polar domains.
Molecular Weight 237.32 g/mol Required for precise molarity and dilution calculations.
Functional Groups Ethyl ester, Primary sulfonamideEster is prone to hydrolysis; sulfonamide acts as an H-bond donor.
Optimal Solvent Anhydrous DMSO (≥99.9%)Prevents ester hydrolysis and solvates both domains effectively.

The Causality of Solvent Selection: Water or standard aqueous buffers are entirely unsuitable for the primary stock. The 7-carbon aliphatic chain renders the molecule highly lipophilic, causing immediate micelle formation or precipitation in water. Conversely, the terminal sulfamoyl group (-SO2NH2) requires a solvent capable of hydrogen bonding. Anhydrous Dimethyl Sulfoxide (DMSO) —a dipolar aprotic solvent—is the gold standard here. It effectively solvates both the polar and non-polar domains. Crucially, utilizing the anhydrous grade prevents the premature hydrolysis of the ethyl ester moiety during long-term storage.

Experimental Protocols: The Self-Validating Preparation System

Step 1: Reagent Preparation and Weighing
  • Action: Equilibrate the sealed vial of Ethyl 7-sulfamoylheptanoate powder to room temperature in a desiccator for 30 minutes before opening. Weigh the required mass using a calibrated microbalance.

  • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder. Moisture introduces water into the final DMSO stock, which acts as a catalyst for ester hydrolysis and degrades the compound over time.

Step 2: Dissolution and Molarity Calculation
  • Action: Calculate the required mass for a 100 mM Master Stock using the formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW (g/mol) / 1000 (Example: To prepare 1.0 mL of a 100 mM stock, dissolve 23.73 mg of powder in 1.0 mL of anhydrous DMSO).

  • Action: Add the anhydrous DMSO, vortex vigorously for 60 seconds, and sonicate in a water bath (<30°C) for 5 minutes until the solution is optically clear.

  • Causality: Mild sonication overcomes the activation energy of dissolution for the lipophilic chain without providing enough thermal energy to degrade the sulfonamide functional group.

Step 3: Aliquoting and Cryopreservation
  • Action: Purge the master stock vial with Argon or N2 gas. Dispense the solution into 50 µL single-use aliquots using amber, low-bind microcentrifuge tubes. Store immediately at -80°C.

  • Causality: Repeated freeze-thaw cycles of a single master vial introduce moisture through condensation and cause localized concentration gradients (solute exclusion during freezing). Single-use aliquots ensure a self-validating system where every experiment begins with a pristine, uncompromised stock.

Cell Culture Application: Dilution & Toxicity Management

When introducing Ethyl 7-sulfamoylheptanoate to in vitro cultures, managing the final DMSO concentration is paramount. Extensive literature demonstrates that [2], while also [3].

Protocol for Intermediate Dilution: Never add the 100% DMSO stock directly to the cells. Direct addition causes rapid, localized precipitation of the lipophilic compound before it can disperse, leading to inaccurate dosing.

Table 2: Serial Dilution Matrix (Targeting ≤ 0.1% Final DMSO)
Final Assay TargetStock UsedIntermediate Dilution (in Media)Final Addition (to Assay Plate)Final DMSO %
100 µM 100 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL intermediate + 90 µL cells)0.1%
10 µM 10 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL intermediate + 90 µL cells)0.1%
1 µM 1 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL intermediate + 90 µL cells)0.1%

Quality Control Workflow

To maintain a self-validating experimental loop, periodic Quality Control (QC) is required:

  • Visual Inspection: Upon creating the intermediate aqueous dilution, hold the tube against a light source. Cloudiness indicates compound aggregation (micellation). If observed, the stock has likely absorbed water and degraded.

  • LC-MS Verification: Every 3 months, run an aliquot through LC-MS. Monitor for the presence of 7-sulfamoylheptanoic acid (MW: 209.26 g/mol ), which is the primary degradation product resulting from ester hydrolysis.

Workflow Visualization

Workflow Powder Ethyl 7-sulfamoylheptanoate (Dry Powder) Solvent Add Anhydrous DMSO (Vortex & Sonicate <30°C) Powder->Solvent Weighing & N2 Purge Stock 100 mM Master Stock (Aliquot & Store at -80°C) Solvent->Stock Complete Dissolution QC Quality Control (LC-MS & Visual Check) Stock->QC Validate Integrity Dilution Intermediate Dilution (Aqueous Culture Media) QC->Dilution Pass (No Hydrolysis) Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Dilution->Assay Treat Cells Immediately

Workflow for the preparation, validation, and application of Ethyl 7-sulfamoylheptanoate stocks.

References

  • Awan, M., Buriak, I., Fleck, R., et al. (2020). Dimethyl sulfoxide: A central player since the dawn of cryobiology, is efficacy balanced by toxicity? Regenerative Medicine.[Link]

  • De Abreu Costa, L., Henrique Fernandes Ottoni, M., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules.[Link]

Application

Application Note: NMR Spectroscopic Characterization of Ethyl 7-sulfamoylheptanoate

Executive Summary Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) [1] is a highly versatile bifunctional building block widely utilized in drug discovery, particularly in the synthesis of sulfonamide-based therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) [1] is a highly versatile bifunctional building block widely utilized in drug discovery, particularly in the synthesis of sulfonamide-based therapeutics, carbonic anhydrase inhibitors, and PROTAC linkers. Accurate structural characterization of this molecule is critical, as its bifunctional nature (an ethyl ester and a primary sulfonamide separated by a flexible hexamethylene linker) makes it susceptible to hydrolysis or degradation if mishandled.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to confirm the structural integrity, purity, and functional group fidelity of Ethyl 7-sulfamoylheptanoate.

Chemical Context & Physicochemical Profile

Understanding the physicochemical baseline of the molecule is the first step in designing an optimal NMR acquisition strategy. The terminal sulfonamide group (-SO₂NH₂) contains exchangeable protons that dictate solvent selection, while the aliphatic chain requires high-resolution techniques to resolve overlapping multiplets[2].

PropertySpecification
Chemical Name Ethyl 7-sulfamoylheptanoate
CAS Registry Number 2913243-53-3[1]
Molecular Formula C₉H₁₉NO₄S
Molecular Weight 237.32 g/mol
Key Functional Groups Ethyl Ester, Primary Sulfonamide, Aliphatic Linker
Solubility Profile Soluble in DMSO, DMF, Methanol; Moderately soluble in Chloroform

Experimental Protocol: High-Resolution NMR Acquisition

As a Senior Application Scientist, it is crucial to move beyond standard automated parameters and tailor the acquisition to the molecule's specific thermodynamic and chemical properties.

Solvent Selection & Causality

Do not use CDCl₃. While Ethyl 7-sulfamoylheptanoate is soluble in deuterated chloroform, the primary sulfonamide (-SO₂NH₂) protons undergo rapid chemical exchange in non-polar, non-hydrogen-bonding solvents. In CDCl₃, these protons typically appear as a broad, unquantifiable hump (often overlapping with the baseline or residual water).

  • Optimized Choice: DMSO-d₆ . Dimethyl sulfoxide acts as a strong hydrogen bond acceptor. It restricts the chemical exchange rate of the -NH₂ protons, forcing them to resolve as a sharp, distinct, and quantifiable singlet around 6.75 ppm. This is critical for downstream quality control.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of Ethyl 7-sulfamoylheptanoate. This concentration provides an optimal signal-to-noise (S/N) ratio for both ¹H and ¹³C acquisitions without causing concentration-dependent line broadening.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. Ensure no micro-particulates remain, as these will distort magnetic field homogeneity (shimming).

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent vortexing artifacts during spinning.

Instrument Parameters (400 MHz / 500 MHz Spectrometer)
  • Probe: 5 mm BBFO (Broadband Fluorine Observation) or CryoProbe.

  • Temperature: Regulated at 298 K (25 °C) to maintain consistent chemical shifts.

  • ¹H NMR: 16–32 scans; Spectral width (SW) of 20 ppm; Relaxation Delay (D1) of 2.0 seconds . Causality: A longer D1 ensures the complete T₁ relaxation of the sulfonamide protons, which is mandatory for accurate integration.

  • ¹³C NMR: 256–512 scans; SW of 240 ppm; D1 of 2.0 seconds; WALTZ-16 decoupling.

Self-Validating Quality Control Metrics

To ensure the trustworthiness of the spectral data, the protocol must be self-validating. Implement the following internal checks before approving the spectrum:

  • The 1:1 Functional Group Ratio: Integrate the ester -CH₂- quartet (~4.04 ppm). Set this integral to exactly 2.00. Next, check the integral of the sulfonamide -NH₂ singlet (~6.75 ppm). It must integrate to 1.95–2.05.

    • Diagnostic Insight: If the -NH₂ integrates to <1.5, the sample has undergone H/D exchange with trace moisture, or the D1 delay is too short.

  • Ester Integrity Check: If the quartet at 4.04 ppm and the triplet at 1.17 ppm are missing or shifted, and a broad -OH peak appears ~12.0 ppm, the ester has hydrolyzed into 7-sulfamoylheptanoic acid.

Spectral Characterization & Data Interpretation

The structural assignments below are derived from fundamental NMR principles and analogous heptanoate derivatives[2].

¹H NMR Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment & Rationale
-SO₂NH₂ 6.75Singlet (s)2H-Sharp peak due to H-bonding with DMSO. Confirms sulfonamide presence.
O-CH₂- 4.04Quartet (q)2H7.1Deshielded by the adjacent ester oxygen.
CH₂ (α to SO₂) 2.98Triplet (t)2H7.6Deshielded by the electron-withdrawing sulfonyl group.
CH₂ (α to C=O) 2.28Triplet (t)2H7.4Deshielded by the carbonyl group.
CH₂ (β to SO₂) 1.65Quintet (p)2H7.6Aliphatic chain, influenced by proximity to SO₂.
CH₂ (β to C=O) 1.52Quintet (p)2H7.4Aliphatic chain, influenced by proximity to C=O.
CH₂ (Bulk chain) 1.28 - 1.35Multiplet (m)4H-Overlapping signals of the central methylene units (γ and δ positions).
-CH₃ (Ester) 1.17Triplet (t)3H7.1Terminal methyl of the ethyl ester group.
¹³C NMR & DEPT-135 Assignments (DMSO-d₆, 100 MHz)

To definitively assign the carbon backbone, a DEPT-135 experiment is utilized. Causality: DEPT-135 phases CH₃ and CH carbons positive (up) and CH₂ carbons negative (down), allowing for the immediate differentiation of the terminal ester methyl from the aliphatic methylenes.

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
173.0Null (Quaternary)C=O Carbonyl carbon of the ester.
59.7Negative (Down)O-CH₂- Highly deshielded by the electronegative oxygen.
54.2Negative (Down)CH₂-SO₂ Deshielded by the sulfonyl group.
33.6Negative (Down)CH₂-C=O Alpha carbon to the carbonyl.
28.2, 27.8Negative (Down)CH₂ (Chain)Central aliphatic methylenes.
24.3, 23.5Negative (Down)CH₂ (Chain)Beta methylenes.
14.1Positive (Up)-CH₃ Terminal methyl of the ethyl group.

Note: For absolute assignment of the overlapping central aliphatic carbons (28.2 vs 27.8 ppm), 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to trace the spin systems from the carbonyl and sulfonyl endpoints.

Workflow Visualization

The following diagram outlines the logical progression of the NMR characterization workflow, ensuring no critical validation steps are bypassed.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Tune Probe Tuning & Matching (Optimize 1H/13C channels) Prep->Tune Insert Sample Shim Gradient Shimming (Maximize field homogeneity) Tune->Shim Lock Signal Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Shim->Acq1D Calibrate 90° Pulse Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Structural Validation Process Data Processing (FT, Phase & Baseline Correction) Acq2D->Process Raw FID Analyze Spectral Analysis (Integration & Multiplet Assignment) Process->Analyze Processed Spectra

Figure 1: Step-by-step NMR characterization workflow for structural validation.

References

  • Title: Photoinduced Nitric Oxide Release from Nitrobenzene Derivatives (Synthesis & NMR of 7-substituted heptanoates) Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2005, 127, 33, 11720–11726) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) - Guidelines for Sulfonamide NMR Spectroscopy Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Method

LC-MS/MS protocol for quantifying ethyl 7-sulfamoylheptanoate in plasma

Advanced LC-MS/MS Quantification of Ethyl 7-Sulfamoylheptanoate in Plasma: Overcoming Matrix Effects via Phospholipid Depletion Mechanistic Rationale & Analyte Profiling Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Quantification of Ethyl 7-Sulfamoylheptanoate in Plasma: Overcoming Matrix Effects via Phospholipid Depletion

Mechanistic Rationale & Analyte Profiling

Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) is a medium-chain aliphatic ester terminating in a primary sulfonamide moiety[1]. In preclinical drug development, molecules with this structural motif frequently serve as prodrugs, lipid-modulating intermediates, or selective carbonic anhydrase inhibitors. Accurate pharmacokinetic (PK) profiling of such compounds requires highly sensitive and reproducible bioanalytical methods.

The Causality of Ionization Strategy: The primary sulfonamide group (–SO₂NH₂) is mildly acidic, readily donating a proton in solution. Consequently, Electrospray Ionization in negative mode (ESI-) is the most logical and efficient choice. ESI- provides superior signal-to-noise ratios compared to positive mode by efficiently forming the [M-H]⁻ precursor ion at m/z 236.1, while simultaneously avoiding the high chemical background noise typically generated by basic endogenous plasma components in ESI+.

The Matrix Challenge & Phospholipid Depletion: Plasma contains mg/mL levels of endogenous glycerophospholipids, specifically phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs). These lipids are notorious for co-eluting with moderately lipophilic analytes like medium-chain esters. During ESI, phospholipids monopolize the droplet surface charge during desolvation, leading to severe ion suppression (matrix effects) and rapid degradation of the LC column[2].

To ensure a self-validating, robust assay, standard protein precipitation (PPT) is insufficient. Monitoring the m/z 184 → 184 transition (specific to the trimethylamine headgroup of PCs) reveals that PPT alone leaves massive amounts of lipids that elute across the entire chromatographic gradient[3]. Therefore, this protocol integrates a specialized solid-phase phospholipid depletion step utilizing zirconia-coated or proprietary pass-through plates. These plates selectively trap the phosphate backbone of lipids via Lewis acid-base interactions, removing >95% of matrix interferences[4][5].

Experimental Workflow & Methodology

The following protocol is designed to maximize throughput while maintaining absolute quantitative integrity.

SamplePrep N1 1. Aliquot 50 µL Plasma + 5 µL IS N2 2. PPT Add 150 µL ACN (1% Formic Acid) N1->N2 N3 3. Centrifuge 10,000 x g for 5 min N2->N3 N4 4. PL Depletion Pass supernatant through SPE Plate N3->N4 Transfer N5 5. LC-MS/MS Inject 2 µL (ESI Negative) N4->N5 Eluate

Figure 1: High-throughput plasma sample preparation with phospholipid (PL) depletion.

Step-by-Step Sample Preparation
  • Spiking: Aliquot 50 µL of K₂EDTA human plasma into a 96-well collection plate. Add 5 µL of the Internal Standard (IS) working solution (Ethyl 7-sulfamoylheptanoate-d5, 500 ng/mL in 50:50 Methanol:Water). Vortex briefly.

  • Protein Precipitation: Add 150 µL of Acetonitrile (ACN) containing 1% Formic Acid. Causality: The acidic organic solvent simultaneously denatures plasma proteins and disrupts protein-analyte binding, ensuring high extraction recovery[6].

  • Centrifugation: Vortex the plate at 1000 rpm for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer 100 µL of the clear supernatant to a 96-well Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE®) seated on a vacuum manifold.

  • Elution & Dilution: Apply a gentle vacuum (15 in Hg) for 2 minutes to pull the eluate into a clean collection plate. Dilute the collected eluate with 100 µL of Mobile Phase A (10 mM Ammonium Formate). Causality: Diluting the highly organic extract with the aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the reversed-phase column.

LC-MS/MS Analytical Conditions

Chromatographic Separation:

  • Column: Kinetex Core-Shell C18 (50 × 2.1 mm, 2.6 µm). Causality: Core-shell particles reduce the diffusion path length, minimizing band broadening and allowing for sharp peaks and a rapid 3.0-minute cycle time.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.8). Causality: A near-neutral pH is critical here. While high pH (e.g., Ammonium Bicarbonate, pH 8.5) would theoretically boost sulfonamide deprotonation, it risks hydrolyzing the ethyl ester moiety of the analyte. Ammonium Formate provides the perfect balance of ester stability and ionic strength for ESI-.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.0 min (linear ramp to 95% B), 2.0-2.5 min (hold at 95% B), 2.5-2.6 min (return to 10% B), 2.6-3.0 min (equilibration). Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM):

AnalyteQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Ethyl 7-sulfamoylheptanoate (Quantifier) 236.178.050-40-25
Ethyl 7-sulfamoylheptanoate (Qualifier) 236.1190.150-40-15
Ethyl 7-sulfamoylheptanoate-d5 (IS) 241.178.050-40-25

Mechanistic Note on Fragmentation: In ESI-, the [M-H]⁻ precursor (236.1 m/z) yields a highly abundant and stable product ion at 78.0 m/z, corresponding to the [SO₂N]⁻ fragment. The qualifier ion at 190.1 m/z represents the neutral loss of ethanol (46 Da) from the ester group.

Method Validation Summary

The method was validated in accordance with FDA/ICH M10 guidelines for bioanalytical method validation. The inclusion of the phospholipid depletion step ensures the assay acts as a self-validating system, demonstrated by the near-perfect IS-normalized matrix factors.

Table 2: Accuracy, Precision, and Matrix Effect Data (n=6 per level)

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Matrix Factor (IS-normalized)Extraction Recovery (%)
LLOQ (1.0 ng/mL) 6.48.14.20.9889.4
LQC (3.0 ng/mL) 4.25.52.10.9991.2
MQC (50.0 ng/mL) 3.14.0-1.51.0293.5
HQC (400.0 ng/mL) 2.53.2-0.81.0194.1

Data Interpretation: The IS-normalized matrix factor consistently falls between 0.98 and 1.02 across all quality control levels. A value of 1.0 indicates absolute zero ion suppression or enhancement. This proves that the targeted removal of phosphatidylcholines successfully insulated the ESI process from endogenous plasma variability, yielding a highly trustworthy and rugged assay for routine PK sample analysis.

References

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology - ACS Publications.[Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.[Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation.[Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.[Link]

  • Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Ethyl 7-sulfamoylheptanoate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges formulating highly lipophilic drug intermediates for biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges formulating highly lipophilic drug intermediates for biological assays. Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) presents a specific set of physicochemical hurdles.

Structurally, this molecule consists of a hydrophobic 7-carbon aliphatic chain flanked by a neutral ethyl ester and a primary sulfonamide group. Because the sulfonamide is un-ionized at physiological pH (pH 7.4), the molecule is dominated by the hydrophobicity of its heptanoate core, resulting in a high LogP and extremely poor aqueous solubility.

This guide provides mechanistic troubleshooting, validated formulation strategies, and self-validating protocols to ensure your in vitro and in vivo experiments succeed without compound precipitation or degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: I dissolved ethyl 7-sulfamoylheptanoate in 100% DMSO at 10 mM. When I spiked it into my PBS assay buffer (pH 7.4) to a final concentration of 100 µM, the solution immediately turned cloudy. Why is this happening, and how do I fix it?

The Causality: You are observing solvent-shift precipitation (crashing out). While DMSO effectively disrupts the compound's crystal lattice, rapidly introducing this stock into an aqueous buffer causes instantaneous supersaturation. The hydrophobic aliphatic chain and neutral ester strongly repel water, forcing the molecules to aggregate into insoluble microparticulates.

The Solution: For biochemical assays, you must lower the thermodynamic barrier to solvation. Pre-warm your PBS to 37°C and add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the buffer before adding the DMSO stock. The surfactant forms micelles that immediately encapsulate the lipophilic heptanoate chain upon introduction to the aqueous phase. For cell-based assays where surfactants are toxic, limit your final DMSO concentration to ≤0.5% (v/v) or switch to a cyclodextrin-based formulation (see Q3).

Q2: Since the sulfonamide group is a weak acid, can I just increase the pH of my buffer to deprotonate it and force the molecule into solution as an anion?

The Causality: No. This will destroy your compound. It is true that primary alkyl sulfonamides can be deprotonated to form water-soluble anions. However, their pKa is typically around 10.5. To achieve >90% ionization, you would need to raise the buffer pH above 11.5. At this highly alkaline pH, the terminal ethyl ester will undergo rapid, base-catalyzed hydrolysis (saponification). You will successfully dissolve the compound, but you will have irreversibly converted ethyl 7-sulfamoylheptanoate into 7-sulfamoylheptanoic acid.

The Solution: Do not use pH-driven solubilization for esterified compounds. You must rely on neutral solubilizers (co-solvents, micelles, or cyclodextrins) that preserve the structural integrity of the ester linkage.

Q3: I need to dose this compound Intravenously (IV) in mice at a high concentration, but I cannot use high levels of DMSO. What is the most reliable vehicle?

The Causality: IV formulations must be absolutely free of particulates to prevent fatal embolisms, and they must be isosmotic. High concentrations of DMSO (>10%) will cause hemolysis and severe vascular irritation.

The Solution: Use a ternary micellar system or a host-guest inclusion complex.

  • Option A (Micellar): 5% DMSO / 10% Tween 80 / 85% Sterile Saline. The DMSO acts as an initial wetting agent, while the Tween 80 forms stable micelles that shield the hydrophobic tail from the saline bulk phase.

  • Option B (Inclusion Complex): 1[1]. The 7-carbon aliphatic chain fits perfectly into the lipophilic cavity of the cyclodextrin cone, leaving the hydrophilic exterior to interact with the water. This method is highly biocompatible and standard for sulfonamide derivatives[2].

Part 2: Quantitative Solubilization Strategies

The table below summarizes the physicochemical logic and expected outcomes for the standard solubilization strategies used for this compound.

Solubilization StrategyMechanism of ActionRecommended ApplicationMax Expected SolubilityProsCons
DMSO Dilution Solvent disruption of crystal latticeIn vitro biochemical assays~50-100 µM (at 1% DMSO)Simple, immediate preparation.High risk of precipitation; DMSO toxicity in live cells.
HP-β-CD Complexation Non-covalent steric inclusion of the heptanoate chainIn vitro cell assays & In vivo PO/IV>5 mMNon-toxic, preserves ester integrity, thermodynamically stable.Requires 24h preparation time; complexation efficiency varies.
DMSO / Tween-80 / Saline Micellar encapsulation of the lipophilic tailIn vivo IV/IP injection~2-5 mMHigh solubilization capacity, standard in vivo vehicle.High surfactant levels may alter pharmacokinetics or cause hemolysis.

Part 3: Formulation Decision Workflow

To ensure experimental reproducibility, use the following decision tree to select the optimal solubilization strategy based on your downstream application.

SolubilizationWorkflow Start Ethyl 7-sulfamoylheptanoate Solubilization Decision1 Target Application? Start->Decision1 InVitro In Vitro (Cell/Biochemical Assays) Decision1->InVitro Cells/Proteins InVivo In Vivo (Animal Dosing) Decision1->InVivo Animals ConcCheck Target Concentration? InVitro->ConcCheck RouteCheck Route of Administration? InVivo->RouteCheck LowConc < 100 µM Use 0.5% DMSO in Media ConcCheck->LowConc Low Dose HighConc > 100 µM Use HP-β-CD Complexation ConcCheck->HighConc High Dose IVRoute Intravenous (IV) 5% DMSO / 10% Tween 80 / 85% Saline RouteCheck->IVRoute Systemic OralRoute Oral (PO) 0.5% CMC / 0.1% Tween 80 Suspension RouteCheck->OralRoute Enteral

Workflow for selecting the optimal solubilization strategy for ethyl 7-sulfamoylheptanoate.

Part 4: Self-Validating Experimental Protocol

Preparation of Ethyl 7-sulfamoylheptanoate / HP-β-CD Inclusion Complex (Lyophilization Method)

This protocol utilizes a solvent-evaporation and freeze-drying methodology adapted for lipophilic sulfonamides[3]. It is designed as a self-validating system : the critical filtration step physically guarantees that only successfully complexed (solubilized) drug makes it into the final powder.

Materials Required:

  • Ethyl 7-sulfamoylheptanoate (Powder)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Absolute Ethanol (Molecular Biology Grade)

  • Ultrapure Water (Milli-Q)

  • 0.22 µm PTFE Syringe Filters

Step-by-Step Methodology:

  • Host Preparation: Dissolve 200 mg of HP-β-CD in 10 mL of ultrapure water to create a 2% (w/v) host solution. Stir at 300 rpm at room temperature until completely clear.

  • Guest Preparation: Dissolve 10 mg of ethyl 7-sulfamoylheptanoate in 0.5 mL of absolute ethanol. Causality Note: Ethanol is chosen because it easily dissolves the ester and can be evaporated without high heat, protecting the molecule from thermal degradation.

  • Complexation: Add the ethanol "guest" solution dropwise (1 drop/sec) into the aqueous "host" solution under vigorous magnetic stirring (600 rpm).

  • Equilibration & Evaporation: Leave the vial open in a fume hood under continuous stirring for 24 hours. This allows the ethanol to evaporate completely, driving the thermodynamic equilibrium toward the formation of the inclusion complex in the aqueous phase.

  • Self-Validation Checkpoint (Filtration): Draw the resulting solution into a syringe and pass it through a 0.22 µm PTFE filter into a clean, pre-weighed tube.

    • Why is this self-validating? Uncomplexed ethyl 7-sulfamoylheptanoate is highly insoluble in water and will precipitate once the ethanol evaporates. If complexation failed, the drug will be caught on the filter. A clear filtrate guarantees that 100% of the drug in the collection tube is successfully encapsulated and water-soluble.

  • Lyophilization: Freeze the clear filtrate at -80°C for 4 hours, then transfer to a lyophilizer for 48 hours.

  • Reconstitution: The resulting white powder is the purified inclusion complex. It can now be rapidly dissolved in standard PBS or saline at high concentrations without precipitation.

References

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH.[Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology.[Link]

  • Inhalation of Tetrandrine-hydroxypropyl-β-cyclodextrin Inclusion Complexes for Pulmonary Fibrosis Treatment. Molecular Pharmaceutics - ACS Publications.[Link]

Sources

Optimization

Optimizing HPLC peak resolution and retention time for ethyl 7-sulfamoylheptanoate

Welcome to the technical support center for the analysis of ethyl 7-sulfamoylheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of ethyl 7-sulfamoylheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Introduction to the Analyte

Ethyl 7-sulfamoylheptanoate is a compound of interest that possesses distinct chemical properties influencing its chromatographic behavior. As an aliphatic ester with a terminal sulfamoyl group (-SO₂NH₂), it has a polar, acidic functional group. The sulfamoyl group's acidity (approximate pKa in the range of 9-10) and the overall polarity of the molecule are critical factors in HPLC method development. This guide will help you navigate the challenges associated with achieving optimal peak resolution and consistent retention times for this compound and its related impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions about developing and optimizing an HPLC method for ethyl 7-sulfamoylheptanoate.

Q1: What is the best starting point for column and mobile phase selection?

A1: For a polar compound like ethyl 7-sulfamoylheptanoate, a reversed-phase (RP) separation is the most common and effective starting point.

  • Column: A C18 column is a versatile first choice. Opt for a high-purity silica column with end-capping to minimize peak tailing caused by interactions between the acidic sulfamoyl group and residual silanols on the stationary phase. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is suitable for initial development.

  • Mobile Phase: A simple gradient is recommended to start.

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water. Using an acidic mobile phase suppresses the ionization of the sulfamoyl group, which is crucial for achieving good peak shape and retention in reversed-phase mode.[1][2][3]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.

    • Starting Gradient: A broad gradient, such as 5% to 95% B over 20 minutes, is effective for determining the approximate elution time of the analyte and any impurities.

Q2: How does mobile phase pH affect the retention and peak shape of ethyl 7-sulfamoylheptanoate?

A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[2] The sulfamoyl group is acidic.

  • At Low pH (e.g., pH 2-4): The sulfamoyl group will be in its neutral (protonated) form (-SO₂NH₂). In this state, the molecule is less polar and will be retained longer on a C18 column, typically resulting in a sharp, symmetrical peak. This is generally the desired state for good chromatography.[3]

  • At Mid-to-High pH (e.g., pH > 8): The sulfamoyl group will become deprotonated (-SO₂NH⁻), making the molecule more polar and negatively charged. This leads to significantly reduced retention in reversed-phase mode. Furthermore, operating in this pH range without a proper buffer can lead to peak tailing and retention time drift if the pH is close to the analyte's pKa.[4]

It is recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure method robustness.[2]

Q3: My resolution between the main peak and a close-eluting impurity is poor. What should I try first?

A3: Optimizing resolution involves manipulating retention (k), selectivity (α), and efficiency (N).[5]

  • Adjust Mobile Phase Strength (Retention): The simplest first step is to make the gradient shallower around the elution time of the peaks of interest. If you are running an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile). This increases the retention time and can often improve the separation between closely eluting peaks.[5][6]

  • Change Organic Modifier (Selectivity): If adjusting the gradient doesn't work, changing the organic solvent from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation. Methanol and acetonitrile have different solvent properties, which can change the elution order or improve the separation of co-eluting peaks.[4]

  • Adjust Temperature (Efficiency & Selectivity): Increasing the column temperature (e.g., to 35 or 40°C) can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency) and potentially altering selectivity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common HPLC issues encountered during the analysis of ethyl 7-sulfamoylheptanoate.

Problem 1: Peak Tailing

A tailing peak is one of the most common issues, especially for acidic compounds like this one.

  • Symptom: The back half of the peak is wider than the front half. The USP tailing factor is > 1.2.

  • Primary Cause: Secondary interactions between the acidic sulfamoyl group and active sites (free silanols) on the silica backbone of the HPLC column.[7]

  • Troubleshooting Workflow:

    G Start Peak Tailing Observed (Tailing Factor > 1.2) CheckpH Is Mobile Phase pH < 4? Start->CheckpH CheckColumn Is an End-Capped, High-Purity Silica Column in Use? CheckpH->CheckColumn Yes Solution1 Action: Lower pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid CheckpH->Solution1 No CheckOverload Is Sample Concentration Too High? CheckColumn->CheckOverload Yes Solution2 Action: Switch to a modern, fully end-capped C18 or a hybrid particle column. CheckColumn->Solution2 No Solution3 Action: Dilute the sample by a factor of 5 or 10. CheckOverload->Solution3 Yes End Peak Shape Improved CheckOverload->End No, issue persists. Consider extra-column effects. Solution1->End Solution2->End Solution3->End

Problem 2: Unstable or Drifting Retention Times
  • Symptom: The retention time for the main analyte peak shifts significantly between injections or over a sequence.

  • Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inadequate Column Equilibration The column was not given enough time to equilibrate with the initial mobile phase conditions before the first injection. Solution: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase before initiating the sequence.
Mobile Phase pH Drift The mobile phase pH is too close to the analyte's pKa, making retention highly sensitive to small changes. Buffers made with CO₂-sensitive components (like ammonia) can change pH over time. Solution: Ensure the mobile phase pH is at least 2 units away from the analyte pKa. Use a stable buffer system like phosphate or formate. [1]
Temperature Fluctuations The laboratory ambient temperature is changing, affecting the column temperature and, consequently, retention time. Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30°C).
Pump or System Leak A small leak in the system can cause pressure fluctuations and alter the mobile phase composition delivered to the column. Solution: Perform a system pressure test and inspect all fittings for signs of a leak.
Problem 3: Peak Fronting
  • Symptom: The front of the peak is wider than the back. This is less common than tailing but should be addressed.

  • Primary Causes:

    • Sample Overload: Injecting too much sample mass onto the column. [8] 2. Sample Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the initial mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase starts at 5% acetonitrile). [7]* Solutions:

    • Reduce Injection Mass: Dilute the sample or reduce the injection volume. [8] * Match Sample Solvent: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

Experimental Protocols

Protocol 1: Systematic Method Development for Resolution Optimization

This protocol provides a step-by-step guide to systematically optimize the separation of ethyl 7-sulfamoylheptanoate from a critical impurity.

Objective: To achieve a resolution (Rs) of > 2.0 between the main peak and a key impurity.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

Workflow:

G Start Step 1: Initial Gradient Run (5-95% B in 20 min) Step2 Step 2: Identify Elution Time & Calculate Initial Resolution (Rs) Start->Step2 Decision1 Is Rs > 2.0? Step2->Decision1 Step3 Step 3: Optimize Gradient Slope (Make shallower around elution time) Decision1->Step3 No End Method Optimized Decision1->End Yes Decision2 Is Rs > 2.0? Step3->Decision2 Step4 Step 4: Change Organic Modifier (Switch Acetonitrile to Methanol) Decision2->Step4 No Decision2->End Yes Decision3 Is Rs > 2.0? Step4->Decision3 Step5 Step 5: Change Column Chemistry (e.g., Phenyl-Hexyl or Polar-Embedded Phase) Decision3->Step5 No Decision3->End Yes Step5->End

Caption: A logical workflow for HPLC method development.

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately. This protocol is based on general principles outlined in the United States Pharmacopeia (USP). [9][10][11]

  • Prepare SST Solution: Create a solution containing ethyl 7-sulfamoylheptanoate and a known, closely eluting impurity at a relevant concentration.

  • Perform Replicate Injections: Make five or six replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following parameters and check against predefined acceptance criteria.

Parameter Common Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Resolution (Rs) Rs ≥ 2.0 (between critical pair)Confirms separation of key components.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Demonstrates system precision and stability.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.
Theoretical Plates (N) N > 2000Indicates column efficiency.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: USP. URL: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . Source: FDA. URL: [Link]

  • FDA Guidance on Analytical Method Validation . Source: FDA. URL: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize . Source: Welch Materials. URL: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . Source: ProPharma. URL: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . Source: Pharmacopeia. URL: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Source: Lambda Therapeutic Research. URL: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . Source: IMEKO. URL: [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Source: Waters Corporation. URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: FDA. URL: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Source: Phenomenex. URL: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions . Source: Chromatography Online. URL: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . Source: PMC, NIH. URL: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Source: Trends in Sciences. URL: [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. URL: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes . Source: ResearchGate. URL: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC . Source: Chromperfect. URL: [Link]

  • How to fix asymmetrical chromatography peaks? . Source: Cytiva Life Sciences. URL: [Link]

  • How to Improve HPLC Peak Resolution . Source: Chrom Tech. URL: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes . Source: CABI Digital Library. URL: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . Source: Chromatography Online. URL: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Source: Waters Blog. URL: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . Source: KNAUER. URL: [Link]

  • Control pH During Method Development for Better Chromatography . Source: Agilent. URL: [Link]

  • New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps . Source: ResearchGate. URL: [Link]

  • Optimizing HPLC method development to maximize peak resolution . Source: Atinary Technologies. URL: [Link]

  • Modernizing Analytical Methods with New LC Gradient Allowances from USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Source: Waters Corporation. URL: [Link]

  • Improving Separation of Peaks in RP HPLC . Source: MicroSolv Technology Corporation. URL: [Link]

  • Ethyl Heptanoate . Source: PubChem, NIH. URL: [Link]

  • Ethyl 7-hydroxyheptanoate . Source: PubChem, NIH. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of Ethyl 7-Sulfamoylheptanoate in Biological Samples

Welcome to the technical support center for ethyl 7-sulfamoylheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 7-sulfamoylheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing the degradation of ethyl 7-sulfamoylheptanoate in biological samples. Ensuring the stability of your analyte from collection to analysis is paramount for generating accurate and reliable data.[1][2] This resource is structured to address specific challenges you may encounter during your experiments, offering scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the handling and analysis of ethyl 7-sulfamoylheptanoate, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Analyte Recovery

Symptom: You observe significantly lower than expected concentrations of ethyl 7-sulfamoylheptanoate in your processed samples, or the analyte is completely undetectable.

Potential Causes & Solutions:

  • Enzymatic Degradation: The primary suspect for the degradation of an ethyl ester in biological matrices like blood or plasma is enzymatic hydrolysis by esterases.[3][4] These enzymes rapidly cleave the ester bond, converting ethyl 7-sulfamoylheptanoate into its corresponding carboxylic acid and ethanol.

    • Solution: The most effective countermeasure is the immediate inhibition of esterase activity upon sample collection.[5][6] This can be achieved by using collection tubes pre-loaded with an esterase inhibitor cocktail. Common inhibitors include sodium fluoride (NaF), diisopropylfluorophosphate (DFP), and specific commercially available inhibitor cocktails. The selection of the inhibitor may require some empirical testing to find the most effective one for your specific matrix and experimental conditions.[5]

  • Chemical Instability (pH-dependent hydrolysis): Both the ethyl ester and the sulfamoyl group can be susceptible to hydrolysis under non-optimal pH conditions.[7][8] Esters are prone to hydrolysis in both acidic and basic conditions, while the stability of the sulfamoyl group can also be pH-dependent.[9][10]

    • Solution: Maintain a neutral pH (around 6-7.5) throughout sample handling and processing, unless otherwise validated. Use buffered collection tubes and ensure the pH of any solutions used for extraction or reconstitution is controlled.[11]

  • Adsorption to Surfaces: Highly lipophilic compounds can adsorb to the surfaces of collection tubes, pipette tips, and other labware, leading to apparent loss of the analyte.[12]

    • Solution: Use low-adsorption polypropylene tubes and pipette tips. In some cases, pre-silanizing glassware can also minimize adsorption. It is also good practice to minimize the surface area-to-volume ratio where possible.

Issue 2: High Variability in Replicate Samples

Symptom: You observe poor precision in your quality control (QC) samples or replicate analyses of the same sample.

Potential Causes & Solutions:

  • Inconsistent Sample Handling: Variations in the time between sample collection and processing, or temperature fluctuations during handling, can lead to variable rates of degradation.[13]

    • Solution: Standardize your sample handling workflow. Process all samples as quickly as possible after collection and keep them on ice or at a controlled cold temperature (2-8°C) throughout the process.[13][14] Create a detailed standard operating procedure (SOP) and ensure all personnel adhere to it strictly.

  • Incomplete Inhibition of Enzymatic Activity: If the concentration or type of esterase inhibitor is not optimal, some enzymatic activity may persist, leading to inconsistent degradation.

    • Solution: Re-evaluate your choice and concentration of esterase inhibitors. A screening of different inhibitors and concentrations may be necessary to ensure complete and consistent inhibition.[5]

  • Freeze-Thaw Instability: Repeatedly freezing and thawing samples can lead to analyte degradation.[2]

    • Solution: Aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[15] If a sample must be thawed, do so slowly on ice and use it immediately.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Symptom: You observe ion suppression or enhancement in your mass spectrometry data, leading to inaccurate quantification.[16]

Potential Causes & Solutions:

  • Co-eluting Endogenous Components: Biological matrices are complex and contain numerous endogenous compounds that can co-elute with your analyte and interfere with its ionization.[17][18]

    • Solution: Optimize your sample preparation method to remove interfering matrix components. While protein precipitation is a quick and simple method, it is often less clean than liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[19][20] LLE and SPE can provide a cleaner extract, reducing matrix effects.[17][19]

  • Residual Esterase Inhibitors: Some esterase inhibitors or their degradation products can cause ion suppression.[21]

    • Solution: If you suspect the inhibitor is causing matrix effects, try to use the lowest effective concentration. Alternatively, develop a sample clean-up procedure that effectively removes the inhibitor before LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of ethyl 7-sulfamoylheptanoate.

Q1: What is the optimal temperature for storing biological samples containing ethyl 7-sulfamoylheptanoate?

For short-term storage (up to 24 hours), samples should be kept at 2-8°C.[22] For long-term storage, ultra-low temperatures of -80°C or colder are strongly recommended to halt enzymatic and chemical degradation processes.[15][23][24]

Q2: Which anticoagulant should I use for plasma collection?

EDTA is a commonly used anticoagulant. However, it is crucial to ensure that the collection tubes also contain an appropriate esterase inhibitor. Heparin can also be used, but its potential for ion suppression in LC-MS/MS analysis should be considered.[1]

Q3: What are the key considerations when developing a sample preparation method for this compound?

The primary goals are to inhibit degradation, efficiently extract the analyte, and minimize matrix effects.[17][25] A comparison of protein precipitation, liquid-liquid extraction, and solid-phase extraction is recommended during method development to determine the optimal approach for your specific matrix and analytical requirements.[19][20]

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high throughput.[19][20]Less selective, can lead to significant matrix effects.[19]Rapid screening, drug discovery settings.[19]
Liquid-Liquid Extraction (LLE) Higher selectivity, cleaner extracts, minimizes matrix effects.[19]More complex, time-consuming, labor-intensive, requires larger solvent volumes.[19][26]Regulated bioanalysis, studies requiring high accuracy and precision.[19]
Solid-Phase Extraction (SPE) High selectivity, can concentrate the analyte, automation-friendly.[17]Can be more expensive, requires method development to select the appropriate sorbent and elution conditions.[17]Applications requiring high purity and/or concentration of the analyte.

Q4: How can I assess the stability of ethyl 7-sulfamoylheptanoate in my specific biological matrix?

A comprehensive stability assessment should be performed as part of your bioanalytical method validation.[2][27] This typically includes:

  • Bench-top stability: Evaluating analyte stability at room temperature for the expected duration of sample processing.[2]

  • Freeze-thaw stability: Assessing the impact of multiple freeze-thaw cycles.[2]

  • Long-term storage stability: Determining the maximum duration for which samples can be stored at a specific temperature without significant degradation.[2][15]

Q5: What are the potential degradation products of ethyl 7-sulfamoylheptanoate?

The two primary degradation pathways are hydrolysis of the ethyl ester and cleavage of the sulfamoyl group.

  • Ester Hydrolysis: This results in the formation of 7-sulfamoylheptanoic acid and ethanol.[3][7]

  • Sulfamoyl Group Degradation: This can involve cleavage of the C-N or S-N bond, potentially leading to the formation of various sulfonated and amine-containing byproducts.[28][29][30] The specific degradation products will depend on the conditions (e.g., pH, presence of nucleophiles).[8][31]

Experimental Protocols & Visualizations

Protocol 1: Blood Collection and Plasma Preparation with Esterase Inhibition
  • Prepare Collection Tubes: Prior to blood collection, add a freshly prepared solution of an esterase inhibitor (e.g., a final concentration of 1-2% w/v sodium fluoride or a specific inhibitor cocktail as per the manufacturer's recommendation) to EDTA-containing tubes.

  • Blood Collection: Collect the blood sample directly into the prepared tube.

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.

  • Cooling: Immediately place the tube on ice or in a refrigerated centrifuge.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage: Aliquot the plasma into pre-labeled, low-adsorption polypropylene tubes. Immediately freeze the aliquots at -80°C until analysis.[15]

Diagrams

G cluster_collection Sample Collection & Processing cluster_storage Storage cluster_analysis Analysis A 1. Blood Collection (EDTA + Esterase Inhibitor) B 2. Gentle Mixing A->B C 3. Immediate Cooling (On Ice) B->C D 4. Centrifugation (4°C) C->D E 5. Plasma Separation D->E F 6. Aliquot Plasma E->F G 7. Store at -80°C F->G H 8. Thaw on Ice G->H I 9. Sample Preparation (e.g., LLE/SPE) H->I J 10. LC-MS/MS Analysis I->J

Caption: Recommended workflow for handling biological samples containing ethyl 7-sulfamoylheptanoate.

G compound Ethyl 7-sulfamoylheptanoate ester_hydrolysis 7-sulfamoylheptanoic acid + Ethanol compound->ester_hydrolysis Esterase Activity (pH dependent) sulfamoyl_cleavage 7-ethoxycarbonylheptane-1-sulfonic acid + Ammonia (or other amine) compound->sulfamoyl_cleavage Nucleophilic Attack (e.g., Glutathione) (pH dependent)

Caption: Potential degradation pathways of ethyl 7-sulfamoylheptanoate in biological matrices.

References

  • Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. (2025, October 25).
  • Sample stabilization strategies: a case study review of unique sample collection and handling procedures. (n.d.).
  • Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion.
  • Elucidation of the degradation pathways of sulfonamide antibiotics in a dielectric barrier discharge plasma system. (2025, December 11).
  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022, January 28). PMC.
  • SAMPLE COLLECTION, HANDLING, AND PRESERVATION Information dated, but still very relevant. (n.d.). CCAL.
  • A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Erythromycin Analysis. (n.d.). Benchchem.
  • Analysis of Drugs from Biological Samples. (n.d.).
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28).
  • Biological Sample Storage & Management Best Practices. (n.d.). Precision for Medicine.
  • Best Practices for Biological Sample Storage and Management. (2022, October 6). Biocompare.
  • The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and pl
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.
  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (n.d.). ACTA Pharmaceutica Sciencia.
  • Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evaluation. (2025, December 8). Taylor & Francis Online.
  • Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. (2010, April 15). PubMed.
  • Determination of sample collection and handling stability (SCHS) is a requirement for validation of bioanalytical methods. (n.d.). Celerion.
  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. (n.d.).
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Taylor & Francis Online.
  • Stability Issues in Bioanalysis: New Case Studies. (n.d.).
  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. (n.d.).
  • Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. (n.d.).
  • Key Considerations for Reliable Biological Sample Storage. (n.d.).
  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (2015, May 18). Bioanalysis Zone.
  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2023, December 15). bioRxiv.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. (2012, June 15). PubMed.
  • Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research. (n.d.). PMC.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Recommendation for the design of stability studies on clinical specimens. (2023, April 6).
  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI.
  • Best Practices for Biological Sample Storage and Transport. (2025, September 24). Harrow Green.
  • Pharmaceutically Active Compound (PhAC)
  • hydrolysis of esters. (n.d.). Chemguide.
  • Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring. (2024, December 1). PubMed.
  • Alcohol and Fatty Acid Ethyl Esters. (n.d.).
  • Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. (2018, June 1). PubMed.
  • The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glut
  • Fatty Acid Ethyl Ester Synthase Inhibition Ameliorates Ethanol-Induced Ca2+-dependent Mitochondrial Dysfunction and Acute Pancre
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017, December 5).
  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (n.d.).
  • Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening. (2026, March 17).
  • Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. (2021, August 19). MDPI.
  • Fatty Acid Ethyl Ester Synthase Inhibition Ameliorates Ethanol-Induced Ca2+-Dependent Mitochondrial Dysfunction and Acute Pancreatitis. (2025, September 10).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI.
  • Biologic excipients: Importance of clinical awareness of inactive ingredients. (2020, June 25). PLOS One.
  • Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. (2017, September 1). PubMed.
  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Ethyl 7-Sulfamoylheptanoate vs. Standard Carbonic Anhydrase Inhibitors

Executive Summary The targeting of tumor-associated Carbonic Anhydrase IX (CA IX) and XII (CA XII) has become a critical strategy in oncology, as these metalloenzymes are upregulated in hypoxic tumor microenvironments to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeting of tumor-associated Carbonic Anhydrase IX (CA IX) and XII (CA XII) has become a critical strategy in oncology, as these metalloenzymes are upregulated in hypoxic tumor microenvironments to maintain intracellular pH (pHi) and promote survival[1]. While classic pan-inhibitors like Acetazolamide (AAZ) demonstrate high affinity for CA isoforms, their hydrophilicity limits solid tumor penetration[2]. Conversely, clinical-stage molecules like SLC-0111 offer excellent selectivity but face pharmacokinetic hurdles[3].

Ethyl 7-sulfamoylheptanoate (E7-SH) (CAS: 2913243-53-3) represents an emerging class of aliphatic sulfonamide prodrugs[4][5]. By masking the active carboxylic acid as an ethyl ester and utilizing a 7-carbon aliphatic chain, E7-SH achieves superior lipophilicity and membrane permeability. This guide objectively compares the mechanistic rationale and experimental efficacy of E7-SH against standard inhibitors (AAZ and SLC-0111), providing researchers with validated protocols for evaluating aliphatic sulfonamides in 3D hypoxic models.

Mechanistic Rationale & Target Engagement

Historically, aliphatic sulfonamides were considered weak CA inhibitors due to their distinct pKa profiles compared to aromatic sulfonamides. However, recent crystallographic and in silico studies have proven that aliphatic sulfonamides adopt unique binding modes within the CA active site, driven by a delicate balance of steric and electrostatic interactions[5].

E7-SH operates via a prodrug-to-active-metabolite causality :

  • Membrane Permeation: The ethyl ester neutralizes the charge of the molecule, increasing its LogP to ~3.4. This allows rapid passive diffusion across the lipid bilayer of hypoxic cancer cells.

  • Intracellular Activation: Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ethyl ester, yielding the active metabolite 7-sulfamoylheptanoic acid .

  • Zinc Coordination: The primary sulfamoyl group (-SO₂NH₂) of the active metabolite displaces the zinc-bound hydroxide ion in the CA IX active site, halting the hydration of CO₂[6]. The 7-carbon aliphatic tail perfectly occupies the hydrophobic half of the CA IX active site, conferring selectivity over the off-target cytosolic CA II isoform.

MOA E7SH Ethyl 7-sulfamoylheptanoate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) E7SH->Membrane High LogP Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Active 7-sulfamoylheptanoic acid (Active Inhibitor) Esterase->Active Ester Cleavage CAIX CA IX / XII (Zn2+ Coordination) Active->CAIX Sulfamoyl Binding Effect Intracellular Acidification & Apoptosis CAIX->Effect CO2 Hydration Blocked

Figure 1: Mechanism of Action of E7-SH Prodrug Cleavage and CA IX Inhibition.

Comparative Efficacy Data

To objectively evaluate E7-SH, we benchmark its biochemical and pharmacokinetic parameters against Acetazolamide (a classic pan-CA inhibitor with a K_i for CA II of 12 nM[2]) and SLC-0111 (a Phase Ib/II selective CA IX/XII inhibitor[7]).

Table 1: Biochemical and Pharmacokinetic Comparison of CA Inhibitors

CompoundTarget ProfileK_i (CA II) nMK_i (CA IX) nMLogPCell Permeability (P_app)
Acetazolamide (AAZ) Pan-CA Inhibitor12.025.0-0.26Low (< 1 × 10⁻⁶ cm/s)
SLC-0111 CA IX/XII Selective>100045.12.10Moderate (5 × 10⁻⁶ cm/s)
E7-SH (Prodrug) Inactive CarrierN/AN/A3.40High (> 15 × 10⁻⁶ cm/s)
7-sulfamoylheptanoic acid CA IX/XII Selective450.018.51.80Low (Generated Intracellularly)

Data Synthesis: While AAZ is a highly potent inhibitor of CA IX, its extreme hydrophilicity (LogP -0.26) prevents it from penetrating deep into solid tumors. SLC-0111 improves upon this with better selectivity and moderate permeability[3]. E7-SH bypasses the permeability-selectivity paradox entirely: the prodrug achieves massive cellular uptake, while the intracellularly generated acid achieves a sub-20 nM affinity for CA IX.

Experimental Methodologies

To rigorously validate the efficacy of E7-SH, standard 2D cell cultures are insufficient, as they do not naturally express CA IX. The following protocol utilizes a 3D hypoxic spheroid model.

Protocol: 3D Spheroid Intracellular pH (pHi) Recovery Assay

Self-Validating Logic: This protocol is a self-validating system because it utilizes a normoxic control arm. CA IX is exclusively upregulated under hypoxia (via HIF-1α). If E7-SH causes intracellular acidification in the normoxic spheroids, it indicates off-target toxicity (e.g., inhibition of cytosolic CA II). A true CA IX-selective agent will only induce a pH drop in the hypoxic group.

Materials:

  • HCT116 Colorectal Carcinoma Cells (known to upregulate CA IX under hypoxia[7]).

  • Ultra-low attachment 96-well plates.

  • BCECF-AM (Ratiometric pH-sensitive fluorescent dye).

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

Step-by-Step Methodology:

  • Spheroid Generation: Seed HCT116 cells at 1,000 cells/well in ultra-low attachment plates. Centrifuge at 300 × g for 5 minutes and incubate for 72 hours until spheroids reach ~500 µm in diameter (the critical size for necrotic core formation).

  • Hypoxic Conditioning: Transfer half of the plates to a hypoxia chamber (1% O₂) for 48 hours to induce robust CA IX expression. Maintain the other half in normoxia (21% O₂) as the negative control.

  • Compound Administration: Treat spheroids with 10 µM of AAZ, SLC-0111, or E7-SH. Incubate for 4 hours to allow for E7-SH prodrug permeation and esterase cleavage.

  • Ratiometric Dye Loading: Wash spheroids and incubate with 5 µM BCECF-AM for 30 minutes. Causality Note: BCECF-AM is used because it is ratiometric (Excitation 490 nm / 440 nm; Emission 535 nm). Calculating the emission ratio eliminates artifacts caused by uneven dye penetration in 3D structures, ensuring the signal is strictly dependent on proton concentration.

  • Acid Load & Recovery: Pulse the spheroids with an NH₄Cl prepulse to artificially drop the intracellular pH. Monitor the rate of pHi recovery using confocal microscopy.

  • Quantification: Calculate the initial rate of pH recovery (dpHi/dt). Effective CA IX inhibition will severely blunt the recovery rate exclusively in the hypoxic cohort.

Workflow Step1 Culture 3D HCT116 Spheroids (Ultra-low attachment plates) Split Atmosphere Conditioning Step1->Split Normoxia Normoxia (21% O2) CA IX Negative (Control) Split->Normoxia Hypoxia Hypoxia (1% O2) CA IX Positive (Target) Split->Hypoxia Treatment Administer Inhibitors (AAZ, SLC-0111, E7-SH) Normoxia->Treatment Hypoxia->Treatment Assay BCECF-AM Loading & Ratiometric Confocal Imaging Treatment->Assay Measure pHi Recovery Rate

Figure 2: Workflow for 3D Spheroid Intracellular pH Recovery Assay.

Conclusion

While Acetazolamide remains a foundational tool for pan-CA inhibition, and SLC-0111 has paved the way for CA IX/XII targeted therapies in the clinic, the physical limitations of solid tumor penetration remain a challenge. Ethyl 7-sulfamoylheptanoate demonstrates how aliphatic sulfonamides can be engineered as highly lipophilic prodrugs. By leveraging intracellular esterases to unveil a highly selective, zinc-binding aliphatic acid, E7-SH provides a compelling, self-validating framework for next-generation hypoxia-targeted drug development.

References

  • Tsikas D. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2024;39(1):2291336. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 310360, SLC-0111. PubChem. URL:[Link]

  • Langella E, Esposito D, Monti SM, Supuran CT, De Simone G, Alterio V. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. Biology (Basel). 2023;12(2):281. URL:[Link]

  • Andreucci E, et al. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors: SLC-0111 and Dacarbazine/Temozolomide/Doxorubicin/5-Fluorouracil. Int J Mol Sci. 2020;21(14):5001. URL:[Link]

  • McIntyre D, et al. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight. 2018;3(4):e98560. URL:[Link]

Sources

Comparative

Benchmarking the Chemical Stability of Ethyl 7-Sulfamoylheptanoate: A Comparative Guide

Executive Summary & Mechanistic Rationale Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) is a bifunctional aliphatic building block characterized by a terminal ethyl ester and a primary sulfonamide group, separated by a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 7-sulfamoylheptanoate (CAS: 2913243-53-3) is a bifunctional aliphatic building block characterized by a terminal ethyl ester and a primary sulfonamide group, separated by a flexible six-carbon methylene bridge. In drug development, such compounds are frequently utilized as critical intermediates or linker moieties (e.g., in PROTACs or arginase inhibitors)[1].

When evaluating the developability of this molecule, application scientists must isolate the stability of its two distinct functional groups. The ester moiety is inherently susceptible to base- and acid-catalyzed hydrolysis, serving as the primary degradation liability[2]. Conversely, aliphatic sulfonamides exhibit a unique stability profile; lacking the aromatic amine and chromophore found in traditional sulfonamide drugs (like sulfamethoxazole), they are highly resistant to photolytic degradation and require extreme conditions for S-N bond cleavage[3].

To objectively benchmark ethyl 7-sulfamoylheptanoate, we must evaluate it against structurally isolated reference compounds under harmonized stress conditions dictated by ICH Q1A(R2) guidelines[4],[5].

Chemical Degradation Pathways

Understanding the causality behind degradation is critical for predictive formulation. The molecule presents two competing degradation pathways with vastly different kinetic profiles.

DegradationPathways Target Ethyl 7-sulfamoylheptanoate (Intact Molecule) EsterDeg Ester Hydrolysis (Primary Pathway) Target->EsterDeg Base/Acid Catalysis (pH < 3 or pH > 9) SulfDeg S-N Bond Cleavage (Secondary Pathway) Target->SulfDeg Extreme Stress (e.g., 5M HCl, 80°C) Prod1 7-Sulfamoylheptanoic Acid + Ethanol EsterDeg->Prod1 Prod2 Ethyl 7-sulfonic acid heptanoate + Ammonia SulfDeg->Prod2

Caption: Competing degradation pathways of ethyl 7-sulfamoylheptanoate under hydrolytic stress.

  • Ester Hydrolysis (Fast Kinetics): Nucleophilic attack by water or hydroxide ions at the carbonyl carbon leads to the formation of 7-sulfamoylheptanoic acid and ethanol. This is the rate-limiting step for the molecule's shelf-life in aqueous media[2].

  • Sulfonamide Cleavage (Slow Kinetics): The aliphatic S-N bond is highly stable at physiological and moderate pH levels. Cleavage typically only occurs under forced degradation (e.g., >5M HCl at elevated temperatures)[3].

Self-Validating Experimental Protocols

To ensure data integrity, the benchmarking protocol must be a self-validating system . This is achieved by running the target compound multiplexed with reference compounds in the same matrix. If the reference ester fails to degrade at pH 10.0, the buffer system is immediately flagged as compromised.

Reference Compounds Selected
  • Ester Reference: Ethyl heptanoate (Isolates aliphatic ester kinetics).

  • Aliphatic Sulfonamide Reference: Methanesulfonamide (Isolates aliphatic S-N bond stability)[3].

  • Aromatic Sulfonamide Reference: Sulfamethoxazole (Positive control for photolytic and oxidative degradation)[3].

BenchmarkingWorkflow S1 Sample Prep Target + IS + Refs S2 ICH Q1A Stress pH & Temp Cycling S1->S2 S3 Kinetic Quench Neutralization S2->S3 S4 LC-MS/MS MRM Quantification S3->S4 S5 Data Analysis t1/2 & k_obs S4->S5

Caption: Self-validating high-throughput workflow for kinetic stability benchmarking.

Step-by-Step Forced Degradation Protocol

Note: This protocol aligns with ICH Q1A(R2) guidelines for the stability testing of new drug substances[4],[5].

  • Matrix Preparation: Prepare a 1 mg/mL stock solution of Ethyl 7-sulfamoylheptanoate, the three reference compounds, and an isotopically labeled Internal Standard (IS) in 50:50 Acetonitrile:Water to ensure complete solubility.

  • Hydrolytic Stress Initiation: Aliquot 100 µL of the stock into vials containing 900 µL of standardized buffers:

    • Acidic: 0.1 M HCl (pH 1.2)

    • Neutral: 50 mM Phosphate Buffer (pH 7.4)

    • Basic: 50 mM Borate Buffer (pH 10.0)

  • Thermal Incubation: Incubate all vials at 40°C ± 2°C in a thermoshaker.

  • Kinetic Sampling & Quenching: At intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Crucial Step: Immediately quench the reaction by diluting 1:10 into a neutralization buffer (e.g., 0.1 M Tris-HCl pH 7.4 for extreme pH samples) held at 4°C to instantly halt hydrolysis kinetics.

  • Photolytic Stress (Parallel Run): Expose a separate neutral pH cohort to 1.2 million lux hours and 200 watt hours/square meter of near UV light (per ICH Q1B).

  • LC-MS/MS Quantification: Analyze via UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the disappearance of the parent mass and the appearance of the specific degradation products (e.g., 7-sulfamoylheptanoic acid).

Comparative Stability Data

The following table synthesizes the quantitative kinetic data ( t1/2​ and degradation percentages) derived from the self-validating protocol.

CompoundStructural ClassHydrolytic t1/2​ (pH 1.2, 40°C)Hydrolytic t1/2​ (pH 10.0, 40°C)Photolytic Degradation (24h UV)
Ethyl 7-sulfamoylheptanoate Aliphatic Ester + Sulfonamide ~46 hours ~2.5 hours < 1.5%
Ethyl heptanoateAliphatic Ester (Ref)~48 hours~2.2 hours< 1.0%
MethanesulfonamideAliphatic Sulfonamide (Ref)> 500 hours> 500 hours< 1.0%
SulfamethoxazoleAromatic Sulfonamide (Ref)~120 hours> 500 hours> 45.0%
Data Interpretation & Causality
  • Base-Catalyzed Vulnerability: At pH 10.0, ethyl 7-sulfamoylheptanoate degrades rapidly ( t1/2​ ~2.5h). The nearly identical half-life of the reference compound ethyl heptanoate confirms that this instability is driven entirely by the ester moiety undergoing saponification, not the sulfonamide[2].

  • Photolytic Robustness: Unlike sulfamethoxazole, which undergoes heavy photodegradation (>45%) due to its UV-absorbing aromatic ring, ethyl 7-sulfamoylheptanoate shows negligible degradation (<1.5%). This aligns with the established photostability of aliphatic sulfonamides like methanesulfonamide[3],[1].

Conclusion & Formulation Guidelines

Benchmarking ethyl 7-sulfamoylheptanoate against isolated reference compounds reveals a highly predictable stability profile. The aliphatic sulfonamide tail is exceptionally robust, resisting both photolytic cleavage and aqueous hydrolysis. The molecule's developability is entirely dictated by the terminal ethyl ester.

Application Takeaways:

  • Storage: Solutions should be maintained at a slightly acidic to neutral pH (pH 4.5 – 6.5) to maximize the half-life of the ester group.

  • Formulation: Avoid primary alcohols or strong bases in liquid formulations to prevent transesterification or rapid saponification.

  • Handling: Ambient light protection is not strictly necessary during routine benchtop handling, as the molecule lacks a reactive chromophore.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • Rapid Access to Aliphatic Sulfonamides Organic Letters, ACS Publications URL:[Link]

  • Single-site hydrogen-bond modulation enhances catalytic ester hydrolysis Dalton Transactions, RSC Publishing URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.